molecular formula C4H3BrN2O2 B13412763 5-Bromouraci CAS No. 948549-67-5

5-Bromouraci

Cat. No.: B13412763
CAS No.: 948549-67-5
M. Wt: 190.98 g/mol
InChI Key: LIKAIUUIISHGBT-UHFFFAOYSA-N
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Description

5-Bromouracil is a brominated derivative of uracil, a pyrimidine base found in RNA. It acts as an antimetabolite or base analog, substituting for thymine in DNA. This substitution can induce DNA mutations, making 5-Bromouracil a valuable tool in genetic research and mutagenesis studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromouracil can be synthesized by brominating uracil. One common method involves using sodium bromide and sodium hypochlorite as brominating agents in an acidic aqueous solution. The reaction is carried out under mild conditions to yield high-purity 5-Bromouracil .

Industrial Production Methods: In industrial settings, uracil is mixed with a solvent and a catalyst, heated to 75-85°C, and maintained at this temperature for 25-35 minutes. The temperature is then reduced, and a brominating reagent is added. The mixture is heated again and maintained for 18-22 hours. The temperature is then lowered to precipitate primary crystals, which are dried to obtain crude 5-Bromouracil .

Chemical Reactions Analysis

Types of Reactions: 5-Bromouracil undergoes various chemical reactions, including substitution and photochemical reactions. It can substitute for thymine in DNA, leading to base-pairing changes and mutations .

Common Reagents and Conditions: Common reagents used in reactions with 5-Bromouracil include brominating agents like sodium bromide and sodium hypochlorite. Photochemical reactions often involve ultraviolet light to induce specific changes in the compound .

Major Products Formed: The major products formed from reactions involving 5-Bromouracil include uracil, 5,5’-diuracil, oxalic acid, urea, parabanic acid, and glyoxal .

Scientific Research Applications

5-Bromouracil is primarily used as an experimental mutagen. Its ability to substitute for thymine in DNA makes it a valuable tool for studying DNA replication and mutation processes. It is also used in cancer research due to its mutagenic properties .

In molecular biology, 5-Bromouracil is used as a photoreactive probe to study electron transfer and protein-DNA interactions. Its deoxyriboside derivative, 5-bromo-2-deoxy-uridine, is used to treat neoplasms .

Mechanism of Action

5-Bromouracil exerts its effects by substituting for thymine in DNA. It exists in three tautomeric forms, each with different base-pairing properties. The keto form pairs with adenine, while the enol and ion forms pair with guanine. This leads to base-pairing changes and mutations during DNA replication .

The compound’s mutagenic properties are attributed to its ability to induce point mutations via base substitution. The base pair can change from an A-T to a G-C or vice versa, depending on the tautomeric form of 5-Bromouracil present in the DNA .

Comparison with Similar Compounds

  • 5-Fluorouracil
  • 5-Chlorouracil

Comparison: 5-Bromouracil is unique in its ability to induce mutations by substituting for thymine in DNA. While 5-Fluorouracil and 5-Chlorouracil also act as antimetabolites, their mechanisms and applications differ. For instance, 5-Fluorouracil is widely used in cancer treatment due to its ability to inhibit thymidylate synthase, whereas 5-Bromouracil is primarily used as a mutagen in genetic research .

Properties

CAS No.

948549-67-5

Molecular Formula

C4H3BrN2O2

Molecular Weight

190.98 g/mol

IUPAC Name

5-bromo-5H-pyrimidine-2,4-dione

InChI

InChI=1S/C4H3BrN2O2/c5-2-1-6-4(9)7-3(2)8/h1-2H,(H,7,8,9)

InChI Key

LIKAIUUIISHGBT-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)NC(=O)C1Br

Origin of Product

United States

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